Structure Elucidation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Multi-Spectroscopic Approach
Structure Elucidation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing promise as inhibitors of key enzymes like thymidine phosphorylase and cyclin-dependent kinases.[1][2] The precise determination of their molecular structure is a foundational requirement for understanding structure-activity relationships (SAR) and advancing drug development programs. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of a key analogue, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS: 54346-18-8), using an integrated workflow of modern spectroscopic techniques. We will move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to characterization.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the first critical piece of information. For the target compound, the molecular formula is C₆H₆N₄OS.[3]
Core Principle: The first step in elucidating an unknown structure is to determine its Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value reveals the total number of rings and/or multiple bonds within the molecule, immediately constraining the number of possible structures.
The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens. Oxygen and sulfur do not affect the calculation.
For C₆H₆N₄OS: IHD = 6 - (6/2) + (4/2) + 1 = 6 - 3 + 2 + 1 = 6
An IHD of 6 indicates a highly unsaturated system, suggesting the presence of multiple rings and/or double bonds, which is consistent with the proposed bicyclic aromatic structure of the pyrazolo[1,5-a]triazine core.
Mass Spectrometry: Confirming the Blueprint
Mass spectrometry (MS) serves as the initial and definitive confirmation of a compound's molecular weight and elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass measurements for its ability to provide an exact mass, which is crucial for unambiguously verifying the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
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Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrument Setup: Utilize an ESI source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 50-500.
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Analysis: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass for [C₆H₆N₄OS + H]⁺ is 183.0335. The experimental value should match this theoretical mass to within 5 ppm to confirm the molecular formula.
Expected Data & Interpretation
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Molecular Ion Peak: The base peak in the spectrum is expected to be at m/z 183.0335, corresponding to the [M+H]⁺ ion.
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Isotopic Pattern: The presence of a sulfur atom will generate a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with a relative abundance of approximately 4.5% of the [M]⁺ peak.
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Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway involves the loss of the methylthio radical (•SCH₃) or neutral fragments like thioketene (CH₂=C=S), providing clues about the compound's connectivity.[5][6]
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Its primary role in this context is to confirm the presence of the carbonyl (C=O) and amine (N-H) functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Expected Absorption Bands
The IR spectrum provides a characteristic fingerprint of the molecule. Key expected absorptions are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3100 | N-H Stretch | Amide/Triazine N-H |
| 3100 - 3000 | C-H Stretch (sp²) | Pyrazole Ring C-H |
| 2950 - 2850 | C-H Stretch (sp³) | Methyl Group (-SCH₃) |
| ~1680 | C=O Stretch | Amide Carbonyl (in triazinone ring) |
| 1640 - 1500 | C=N and C=C Stretches | Pyrazolo[1,5-a]triazine Core |
The strong absorption around 1680 cm⁻¹ is particularly diagnostic, confirming the presence of the triazin-4-one moiety.[7]
Nuclear Magnetic Resonance: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Workflow for NMR-Based Structure Elucidation
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not obscure key signals. The N-H proton is also typically observable in this solvent.
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Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.
¹H NMR: Proton Analysis
The ¹H NMR spectrum is expected to show four distinct signals.
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-SCH₃ Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.
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Pyrazole Ring Protons: Two signals, each integrating to 1H. These protons are on adjacent carbons and will appear as doublets due to mutual coupling (³JHH ≈ 2-3 Hz). Based on data from related pyrazolo[1,5-a]pyrimidine systems, they are expected in the aromatic region, likely between δ 6.5 and 8.5 ppm.[10]
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N-H Proton: A broad singlet, integrating to 1H, which is exchangeable with D₂O. In DMSO-d₆, this amide-like proton could appear downfield, potentially > δ 11.0 ppm.[11]
¹³C NMR and DEPT-135: Carbon Skeleton Analysis
The molecule has 6 carbon atoms, and all are expected to be unique.
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DEPT-135: This experiment is crucial for distinguishing carbon types. It will show a positive signal for the -SCH₃ group, two positive signals for the pyrazole CH carbons, and no signals for the four quaternary carbons (C=O, C-S, and the two bridgehead carbons).
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¹³C Chemical Shifts (Predicted):
| Predicted δ (ppm) | Carbon Type (from DEPT-135) | Assignment |
| ~15 | CH₃ (Positive) | -SCH₃ |
| 95 - 110 | CH (Positive) | Pyrazole CH |
| 130 - 145 | CH (Positive) | Pyrazole CH |
| 145 - 165 | Quaternary (Absent) | 4 Quaternary Carbons (C2, C3a, C5, C7) |
| > 160 | Quaternary (Absent) | C4 (C=O) |
2D NMR: Assembling the Pieces
2D NMR is essential for connecting the individual atoms into the final molecular structure.[8]
Caption: Key expected HMBC correlations for structure confirmation.
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COSY (¹H-¹H COrrelation SpectroscopY): This experiment will show a cross-peak between the two doublet signals of the pyrazole ring protons, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum connects each proton to the carbon it is directly attached to. It will show three cross-peaks:
-
The -SCH₃ protons (δ ~2.6 ppm) to the methyl carbon (δ ~15 ppm).
-
The first pyrazole proton to its corresponding CH carbon.
-
The second pyrazole proton to its corresponding CH carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most informative experiment for determining the overall framework by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
-SCH₃ to C2: The protons of the methyl group (¹H) will show a strong correlation to the quaternary carbon at position 2 (C2), confirming the attachment of the methylthio group.
-
Pyrazole Protons to Bridgehead Carbon: The pyrazole protons will show correlations to the bridgehead quaternary carbon (C3a), locking the pyrazole ring to the triazine ring.
-
Pyrazole Protons to Carbonyl: At least one of the pyrazole protons should show a long-range correlation to the carbonyl carbon (C4), confirming the overall pyrazolo[1,5-a]triazin-4-one scaffold.
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Conclusion: An Integrated and Self-Validating System
The structure of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is unambiguously elucidated through a logical and integrated application of modern spectroscopic techniques. HRMS confirms the elemental composition, IR spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments provides the definitive atom-to-atom connectivity. Each piece of data validates the others, creating a robust and trustworthy structural assignment. This systematic approach is essential for researchers in medicinal chemistry and drug development, ensuring that subsequent biological and SAR studies are built upon a solid structural foundation.
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